molecular formula C14H13ClO B12732763 1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)- CAS No. 109523-84-4

1,1'-Biphenyl, 2-chloro-4'-(methoxymethyl)-

Cat. No.: B12732763
CAS No.: 109523-84-4
M. Wt: 232.70 g/mol
InChI Key: IVJFMDRPPCDFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom and a methoxymethyl group attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation can produce quinones.

Scientific Research Applications

1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The specific pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Uniqueness: 1,1’-Biphenyl, 2-chloro-4’-(methoxymethyl)- is unique due to the presence of both chlorine and methoxymethyl groups, which provide distinct reactivity patterns and potential for diverse applications. The methoxymethyl group can act as a protecting group or participate in further chemical transformations, enhancing the compound’s utility in synthetic chemistry.

Properties

CAS No.

109523-84-4

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-2-[4-(methoxymethyl)phenyl]benzene

InChI

InChI=1S/C14H13ClO/c1-16-10-11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-9H,10H2,1H3

InChI Key

IVJFMDRPPCDFCM-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.